1,2,3,6,7-Pentachlorodibenzo-p-dioxin
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,6,7-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-2-6-11(9(4)16)19-7-3-5(14)8(15)10(17)12(7)18-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGWDUHOIIWPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074091 | |
| Record name | 1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71925-15-0 | |
| Record name | 1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71925-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGL91IP6FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution of 1,2,3,6,7 Pentachlorodibenzo P Dioxin
Global Environmental Presence across Diverse Compartments
1,2,3,6,7-PeCDD, like other dioxins, is ubiquitous in the environment, found in the atmosphere, water bodies, soil, and sediments at low concentrations, typically in the parts per trillion (ppt) or parts per quadrillion (ppq) range. cdc.gov Its persistence against degradation allows for its widespread distribution. cdc.gov
Higher chlorinated PCDDs, including pentachlorinated congeners, are more persistent in the atmosphere and are subject to long-range transport. cdc.gov These compounds have a high tendency to partition to ambient particulate matter. cdc.gov Studies monitoring atmospheric PCDD/Fs have identified 1,2,3,7,8-PeCDD as a dominant congener in some long-range transport events, indicating its potential for widespread atmospheric distribution. mdpi.com For instance, a long-term monitoring study at a background station in Taiwan observed a shift in the dominant PCDD congener over the years, with 1,2,3,7,8-PeCDD becoming more prominent in recent years during biomass burning seasons. mdpi.com This suggests that specific combustion sources can significantly contribute to the atmospheric levels of this compound, which can then be transported over long distances. mdpi.com
Due to their hydrophobic nature, PCDDs, including 1,2,3,6,7-PeCDD, have low solubility in water and tend to adsorb strongly to organic matter in sediments. cdc.gov This leads to their accumulation in the sediments of aquatic systems, which act as a major reservoir for these compounds. oup.com While water concentrations are generally low, in the range of picograms per liter (pg/L), sediment concentrations can be significantly higher. For example, a study on the Lower Fox River in Wisconsin found 1,2,3,7,8-PeCDD in sediments, with concentrations varying based on the organic carbon content of the sediment. epa.gov The strong partitioning to sediment means that the input pathway can significantly affect the initial distribution in an aquatic ecosystem. oup.com
Soil acts as a significant sink for atmospheric deposition of PCDDs. These compounds exhibit low mobility in soil due to their large soil adsorption coefficients. cdc.gov Contamination patterns often reflect proximity to historical or current sources, such as industrial facilities and incinerators. nih.gov In urban residential soils, acceptable or tolerable concentrations of dioxins are in the range of parts per billion (ppb) for TCDD toxicity equivalents (TEQ). tandfonline.com The congener profile in soil can provide insights into the sources of contamination. researchgate.net For instance, in a study of urban soils, 1,2,3,7,8-PeCDD was found to be a significant contributor to the total toxicity-adjusted soil exposure. researchgate.net
Biota Contamination and Levels within Ecological Food Webs
The lipophilic nature of 1,2,3,6,7-PeCDD leads to its bioconcentration in aquatic and terrestrial organisms. cdc.gov This means that the concentration of the chemical in an organism can be significantly higher than in the surrounding environment.
1,2,3,6,7-PeCDD has been detected in various aquatic organisms, particularly fish. caymanchem.com The National Study of Chemical Residues in Fish (NSCRF) conducted by the U.S. Environmental Protection Agency (EPA) found that 1,2,3,7,8-PeCDD was detected at 54% of the 388 sites surveyed. epa.gov The accumulation in fish is influenced by factors such as the species, its lipid content, and its position in the food web. epa.gov While direct biomagnification in fish may be counteracted by biotransformation, the presence of these compounds in fish is a primary route of human exposure. epa.govepa.gov
Detection of 1,2,3,7,8-PeCDD in U.S. Fish (NSCRF Data)
| Parameter | Value | Reference |
|---|---|---|
| Detection Frequency | 54% of 388 sites | epa.gov |
1,2,3,6,7-PeCDD can also be found in terrestrial animals, primarily through the consumption of contaminated feed. caymanchem.com Animal feed can become contaminated through the inclusion of ingredients like ball clay, which has been found to contain naturally formed PCDDs, or through the deposition of airborne dioxins onto pastures and crops. researchgate.net The transfer of dioxins from feed to animal products such as meat, milk, and eggs is a well-documented pathway of human exposure. europa.eu Studies on the transfer of PCDDs from soil to eggs have shown that 1,2,3,7,8-PeCDD has a relatively high transfer efficiency. europa.eu
Transfer Efficiency of Selected PCDDs from Soil to Eggs
| Compound | Transfer Efficiency (g dry weight/g lipids) | Reference |
|---|---|---|
| 2,3,7,8-TCDD | 1.2 | europa.eu |
| 1,2,3,7,8-PeCDD | 2.4 | europa.eu |
| 1,2,3,4,7,8-HxCDD | 1.5 | europa.eu |
| 1,2,3,6,7,8-HxCDD | 1.6 | europa.eu |
| OCDD | 0.1 | europa.eu |
Sources and Formation Pathways of 1,2,3,6,7 Pentachlorodibenzo P Dioxin
Anthropogenic Generation Processes
The generation of 1,2,3,6,7-PeCDD is predominantly a result of human activities. nih.gov These processes can be broadly categorized into thermal and combustion sources, and industrial chemical manufacturing processes. PCDDs, including 1,2,3,6,7-PeCDD, are formed as unintentional by-products of many manufacturing processes, such as smelting, chlorine bleaching of paper pulp, and the manufacture of certain herbicides and pesticides. who.int
Thermal and Combustion Sources
Thermal and combustion processes are significant sources of 1,2,3,6,7-PeCDD. europa.eu Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are unintentionally formed and released from thermal processes that involve organic matter and chlorine, resulting from incomplete combustion or chemical reactions. europa.eu Major sources of dioxin emissions include waste incineration, metal production, and the combustion of fossil fuels and wood. wikipedia.org
Waste incineration is a major contributor to the environmental release of dioxins, including 1,2,3,6,7-PeCDD. who.intepa.gov Uncontrolled waste incinerators, such as those for solid and hospital waste, are often significant sources due to incomplete burning. who.int The congener profiles of emissions from municipal solid waste incinerators (MSWIs) show the presence of various PCDDs. nih.gov While specific data for 1,2,3,6,7-PeCDD is not always singled out, it is a component of the complex mixture of dioxins produced. The formation of PCDD/PCDFs on fly ash deposits in the post-combustion zone of incinerators can lead to their release into the flue gas stream. ukwin.org.uk
| Incineration Source Category | Key Observations on PCDD/F Emissions |
|---|---|
| Municipal Solid Waste Incinerators (MSWI) | Historically a major source of PCDD/Fs. wikipedia.org Congener profiles can be dominated by OCDD or 1,2,3,4,6,7,8-HpCDF depending on the type of emission control technology used. epa.gov |
| Medical Waste Incinerators (MWI) | Identified as a significant source category for dioxin emissions. aaqr.org OCDF is often a dominant congener in emissions from medical waste incineration. epa.gov |
| Hazardous Waste Incinerators | Emissions profiles often show 1,2,3,4,6,7,8-HpCDF as a dominant congener. epa.gov |
| Sewage Sludge Incinerators | OCDD tends to be the dominant congener in emissions from these facilities. epa.gov |
Industrial Chemical Manufacturing Processes
The manufacturing of certain chemicals is another primary route for the formation of 1,2,3,6,7-PeCDD. nih.govepa.gov These compounds can be generated as unintended contaminants during the synthesis of other chemical products. aaqr.org
The production of chlorinated phenols and their derivatives has historically been a significant source of dioxin contamination. wikipedia.org For example, 2,3,7,8-TCDD is a known byproduct in the manufacturing of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). researchgate.netcdc.gov While the direct pathway to 1,2,3,6,7-PeCDD from specific chlorophenol precursors is less documented in the provided results, the general mechanism involves the condensation of chlorophenol molecules or their radical forms at high temperatures. researchgate.net The production of other chlorinated organic chemicals can also lead to the formation of dioxins as toxic side products. wikipedia.org
Metallurgical Operations
Metallurgical processes, particularly those involving high temperatures and the presence of chlorine, are significant anthropogenic sources of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including 1,2,3,6,7-Pentachlorodibenzo-p-dioxin. Key operations contributing to its formation include iron ore sintering, electric arc furnaces, and secondary non-ferrous metal smelting.
Iron ore sintering plants are a primary source of dioxin emissions within the iron and steel industry. researchgate.netmq.edu.au The process involves the agglomeration of fine iron ores at high temperatures, creating a permeable feed for the blast furnace. The raw materials often contain organic compounds and chlorine, which, under the high-temperature conditions of the sintering process, lead to the formation of PCDD/Fs. nih.gov The congener profile of emissions from sintering plants often shows a predominance of polychlorinated dibenzofurans (PCDFs) over PCDDs, with 2,3,4,7,8-PeCDF being a major contributor to the total toxicity equivalence (I-TEQ). researchgate.net While specific concentrations of 1,2,3,6,7-PeCDD are not always detailed in broad studies, the presence of pentachlorinated congeners is a consistent finding.
Electric arc furnaces (EAFs) used in steelmaking, especially those processing scrap metal, also contribute to dioxin emissions. aaqr.orgnih.gov The scrap metal feed can be contaminated with plastics, oils, and paints, which act as sources of carbon and chlorine for dioxin formation. nih.gov The congener profiles from EAFs can be complex, with some studies indicating that 1,2,3,7,8,9-HxCDF, 2,3,7,8-TeCDF, and 1,2,3,7,8-PeCDF are indicative congeners. aaqr.org
Secondary aluminum smelting is another significant source of PCDD/Fs. daneshyari.comresearchgate.netaaqr.org These facilities process aluminum scrap that may contain coatings, plastics, and other materials that release chlorine and hydrocarbons when heated. aaqr.org Research has shown that the raw material composition is a key factor influencing the emission profiles of PCDD/Fs from these smelters. daneshyari.com While comprehensive data on all non-2,3,7,8 substituted congeners is rare, studies have identified the presence of a wide range of PCDD/Fs in these emissions. daneshyari.com
The following table provides a summary of PCDD/F emissions from various metallurgical sources. Note that specific data for 1,2,3,6,7-PeCDD is often aggregated within the pentachlorodibenzo-p-dioxin (PeCDD) homologue group.
Table 1: PCDD/F Emissions from Metallurgical Sources
| Metallurgical Process | Key Findings | Dominant Congeners/Homologues |
|---|---|---|
| Iron Ore Sintering | A major source of PCDD/Fs in the steel industry. researchgate.netmq.edu.au | PCDF > PCDD, with 2,3,4,7,8-PeCDF being a significant contributor to toxicity. researchgate.net |
| Electric Arc Furnaces | Emissions are influenced by the quality of scrap metal. nih.gov | Indicative congeners can include 1,2,3,7,8,9-HxCDF, 2,3,7,8-TeCDF, and 1,2,3,7,8-PeCDF. aaqr.org |
| Secondary Aluminum Smelting | Raw material composition is a critical factor in emissions. daneshyari.com | A wide range of PCDD/F congeners are produced. daneshyari.com |
Accidental Environmental Release Events
Accidental releases from industrial activities can lead to significant localized contamination with dioxins. The most well-documented case of a large-scale dioxin release is the Seveso disaster of 1976 in Italy. nih.govebsco.comnih.govdeveloppement-durable.gouv.frbohrium.com This incident involved the runaway reaction in a chemical plant producing 2,4,5-trichlorophenol, which resulted in the atmospheric release of a chemical cloud containing a substantial amount of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov
While the Seveso disaster is a critical case study for understanding the environmental and health impacts of dioxin exposure, the primary congener released was 2,3,7,8-TCDD. nih.govnih.gov There is a lack of specific documented instances of major accidental releases where this compound was the principal or a major component of the release.
Natural Formation Pathways
Dioxins, including this compound, are not solely the result of human activity. Natural processes involving combustion can also lead to their formation and release into the environment.
Forest Fires and Wildfires
Forest fires and wildfires are recognized natural sources of PCDD/Fs. aaqr.org The combustion of biomass, which naturally contains chlorine, in the presence of the catalytic conditions of a fire, can lead to the formation of these compounds. nih.gov The type of biomass being burned has a significant effect on the composition of the resulting PCDD/F emissions. nih.gov
Volcanic Activity
Volcanic eruptions are another natural source of PCDD/Fs. aaqr.org The high temperatures and the presence of chlorine and carbon in volcanic plumes create conditions conducive to the formation of these compounds. While volcanic activity is acknowledged as a source, detailed congener-specific analyses of volcanic emissions for a wide range of PCDD/Fs, including 1,2,3,6,7-PeCDD, are not extensively documented in the available literature.
Mechanisms of De Novo Synthesis and Precursor Formation
The formation of this compound, like other PCDD/Fs, can occur through two primary mechanisms: precursor-mediated formation and de novo synthesis.
De novo synthesis is a significant pathway for the formation of PCDD/Fs in thermal processes, particularly in the post-combustion zone on the surface of fly ash particles at temperatures between 200°C and 500°C. nih.govnih.govscies.orgnih.govsci-hub.setandfonline.comresearchgate.netmdpi.com This process involves the reaction of carbonaceous structures within the fly ash with a chlorine source in the presence of oxygen and metal catalysts, such as copper. nih.govsci-hub.se The de novo synthesis pathway is often characterized by a higher ratio of PCDFs to PCDDs. tandfonline.com The isomer distribution of the PCDD/Fs formed can be influenced by thermodynamic control during this process. nih.gov
Precursor formation involves the condensation and transformation of simpler chlorinated aromatic compounds. Chlorophenols are well-known precursors to PCDDs. researchgate.net The specific congener of PCDD formed is dependent on the structure of the chlorophenol precursors and the reaction conditions. For the formation of a pentachlorinated dibenzo-p-dioxin (B167043), the reaction would likely involve chlorinated phenols with a corresponding number and arrangement of chlorine atoms that can lead to the 1,2,3,6,7-substitution pattern upon condensation. While the general role of chlorophenols as precursors is established, the specific reaction pathways leading to 1,2,3,6,7-PeCDD from specific chlorophenol isomers are a complex area of research.
The following table summarizes the key aspects of the formation mechanisms.
Table 2: Mechanisms of 1,2,3,6,7-PeCDD Formation
| Mechanism | Description | Key Factors |
|---|---|---|
| De Novo Synthesis | Formation from the carbon matrix of fly ash in the presence of a chlorine source and oxygen. nih.govnih.govscies.orgnih.govsci-hub.setandfonline.comresearchgate.netmdpi.com | Temperature (200-500°C), presence of metal catalysts (e.g., copper), oxygen, and a chlorine source. nih.govsci-hub.se |
| Precursor Formation | Condensation of simpler chlorinated aromatic compounds, such as chlorophenols. researchgate.net | Structure and availability of chlorinated precursors, reaction temperature, and catalytic conditions. |
Environmental Fate and Transport of 1,2,3,6,7 Pentachlorodibenzo P Dioxin
Environmental Persistence and Degradation Resistance
Polychlorinated dibenzo-p-dioxins are known for their chemical stability and resistance to degradation. This persistence increases with the degree of chlorination. epa.gov While specific quantitative data for the environmental half-life of 1,2,3,6,7-PeCDD are scarce, information on the closely related and more toxic isomer, 1,2,3,7,8-PeCDD, provides valuable insight. For instance, the soil half-life for 1,2,3,7,8-PeCDD has been reported to be approximately 20 years (7300 days) in a sludge-amended soil field study. epa.gov In general, the half-life of dioxins in soil can be as long as 60 to 80 years.
Degradation Processes:
Biodegradation: Dioxins are generally resistant to microbial degradation. epa.gov However, some microorganisms have demonstrated the ability to dechlorinate or degrade certain PCDD congeners, particularly under specific laboratory conditions. For example, members of the genus Sphingomonas have been shown to degrade various dioxins, including some tetra- and hexa-chlorinated congeners. nih.govfrontiersin.org Fungi, such as Penicillium sp., have also been identified as capable of degrading 2,3,7,8-TCDD with a calculated half-life of 5.21 days under optimal lab conditions. nih.gov White-rot fungi can also degrade 2,3,7,8-TCDD. vu.nl However, the degradation rates for pentachlorinated congeners like 1,2,3,6,7-PeCDD in natural environments are expected to be very slow.
Photodegradation: Photolysis can be a significant degradation pathway for dioxins, particularly in surface waters and on terrestrial surfaces. epa.gov The rate of photodegradation is influenced by the presence of light-sensitizing substances and the medium in which the compound is present. For example, studies on various tetrachlorodibenzo-p-dioxin (TCDD) isomers have determined their photodegradation rates and corresponding half-lives under sunlight conditions on the surface of water bodies. jst.go.jp Photocatalytic degradation using materials like titanium dioxide (TiO₂) has also been shown to be effective for some congeners, with degradation rates generally decreasing as the number of chlorine atoms increases. nih.govmdpi.com
The long half-life of dioxins in humans, which can range from years to over a century depending on the congener, underscores their high persistence. researchgate.net For example, the half-life of 1,2,3,7,8-PeCDD in humans is estimated to be around 12.6 years. researchgate.net
Bioaccumulation and Biomagnification Dynamics in Ecological Food Chains
The lipophilic (fat-loving) nature of 1,2,3,6,7-PeCDD drives its tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. epa.gov This leads to concentrations within organisms that can be significantly higher than in the surrounding environment.
Uptake and Sequestration in Biota
Aquatic organisms can take up dioxins directly from contaminated water (bioconcentration) and through the consumption of contaminated food. Due to their low water solubility, dioxins in aquatic environments are largely associated with sediments and suspended particulate matter. epa.gov
Bioconcentration Factors (BCF): The bioconcentration factor is a measure of a chemical's tendency to concentrate in an organism from the water. While specific BCF data for 1,2,3,6,7-PeCDD are not readily available, data for other PeCDD and related congeners illustrate the high potential for bioconcentration in aquatic life. For instance, studies have reported BCF values for 1,2,3,4,7-PeCDD in fish. nih.gov
Bioconcentration Factors (BCFs) for a PeCDD Congener in Fish
| Organism | Congener | Exposure Period (days) | Media | BCF | Reference |
|---|---|---|---|---|---|
| Rainbow trout fry (Oncorhynchus mykiss) | 1,2,3,4,7-PeCDD | 5 | Water | 810 | nih.gov |
| Fathead minnow (Pimephales promelas) | 1,2,3,4,7-PeCDD | 5 | Water | 1,200–1,647 | nih.gov |
Once absorbed, these compounds are sequestered in lipid-rich tissues due to their hydrophobicity. The rate of elimination is often slow, leading to a net accumulation over the organism's lifetime.
Trophic Transfer and Magnification
As 1,2,3,6,7-PeCDD moves up the food chain, its concentration tends to increase at each successive trophic level, a process known as biomagnification. Organisms at higher trophic levels consume prey that has already bioaccumulated the compound, leading to a magnification of the concentration.
Studies on other dioxin congeners, such as 2,3,7,8-TCDD, have shown that biomagnification can be significant, particularly between fish and fish-eating birds. epa.gov The biomagnification factor (BMF), which quantifies this increase between trophic levels, can be substantial. For example, the BMF for 2,3,7,8-TCDD can be as high as 3 when calculated for older predatory fish consuming younger prey. epa.gov While specific BMF or Trophic Magnification Factor (TMF) values for 1,2,3,6,7-PeCDD are limited, the general principles of biomagnification for persistent, lipophilic compounds apply. At higher trophic levels, there appears to be a selection for the planar, 2,3,7,8-substituted congeners. epa.gov
Transport Mechanisms in Environmental Compartments
The movement of 1,2,3,6,7-PeCDD through the environment is governed by its physical and chemical properties, leading to its distribution in air, water, soil, and sediment.
Atmospheric Deposition and Gas-Particle Partitioning
The atmosphere is a primary pathway for the long-range transport of dioxins from their sources, which are mainly combustion-related processes. acs.orgosti.gov
Gas-Particle Partitioning: In the atmosphere, 1,2,3,6,7-PeCDD exists in both the vapor phase and adsorbed to airborne particulate matter. The distribution between these two phases (gas-particle partitioning) is a critical factor in determining its transport and deposition. taylorfrancis.com This partitioning is influenced by the compound's vapor pressure, the ambient temperature, and the characteristics of the atmospheric particles. Generally, less chlorinated dioxins are more volatile and tend to be found in the gas phase, while more chlorinated congeners are more associated with the particulate phase. aaqr.org As a pentachlorinated dioxin, 1,2,3,6,7-PeCDD will be found in both phases, with its partitioning shifting towards the particulate phase at lower temperatures. ciemat.es
Atmospheric Deposition: Dioxins are removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through both dry and wet deposition. aaqr.orgaaqr.org
Dry deposition involves the settling of particle-bound dioxins and the direct transfer of gaseous dioxins to surfaces.
Wet deposition occurs when dioxins are scavenged from the atmosphere by precipitation (rain, snow). Particulate-phase dioxins are the main contributors to wet deposition. aaqr.org
Studies have shown that for total PCDD/Fs, dry deposition often accounts for a larger portion of the total deposition flux compared to wet deposition. aaqr.org
Sedimentation and Resuspension in Aquatic Systems
Once deposited into aquatic environments, the low water solubility and hydrophobic nature of 1,2,3,6,7-PeCDD cause it to rapidly partition from the water column to suspended solids and bottom sediments. epa.gov
Sedimentation: Sediments act as a major sink and long-term reservoir for dioxins in aquatic systems. epa.gov The process of sedimentation effectively removes these compounds from the water column, where they can then persist for long periods.
Resuspension: Although sediments are a primary sink, physical disturbances such as currents, storms, or dredging can cause the resuspension of contaminated sediment particles back into the water column. This process can re-introduce 1,2,3,6,7-PeCDD into the aquatic food web, making it available for uptake by benthic and pelagic organisms. The biota-sediment accumulation factor (BSAF) is a metric used to describe the partitioning of a chemical between an organism and the sediment. For 2,3,7,8-TCDD in fish, observed BSAFs suggest a state of disequilibrium between the sediment and the organisms. epa.gov
Leaching and Runoff in Terrestrial Environments
Specific studies on the leaching and runoff of 1,2,3,6,7-pentachlorodibenzo-p-dioxin could not be found. However, the behavior of dioxins in soil is largely governed by their physical and chemical properties, primarily their very low water solubility and high lipophilicity (fat-solubility). These characteristics lead to a strong tendency for dioxins to adsorb to soil organic matter and particulate matter.
Due to this strong adsorption, pentachlorodibenzo-p-dioxins, including the 1,2,3,6,7- isomer, are expected to have very low mobility in soil. Leaching, the process by which a substance is transported downwards through the soil profile with water, is generally not a significant transport mechanism for these compounds. The majority of dioxin contamination is typically found in the upper layers of the soil, with very limited vertical movement.
Runoff, the transport of contaminants over the land surface with rainwater, can be a more significant pathway for dioxin transport in terrestrial environments. However, this transport primarily occurs through the erosion of contaminated soil particles to which the dioxin molecules are bound, rather than the dissolution of the dioxin in the runoff water itself. Therefore, the extent of runoff is closely linked to the rates of soil erosion at a contaminated site.
Environmental Transformation Processes
There is a lack of specific data on the photolytic degradation of this compound in aqueous media. However, studies on other dioxin congeners can provide some insights. For the related isomer, 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709), it is suggested that it may undergo photolysis in surface waters. Photolysis is a process where light energy breaks down chemical compounds.
The effectiveness of photolytic degradation of dioxins in the aquatic environment is often limited by several factors. Due to their hydrophobic nature, dioxins in water are likely to adsorb to suspended sediment and particulate material. This adsorption can shield the dioxin molecules from sunlight, significantly reducing the rate of photodegradation. Consequently, dioxins that have settled into bottom sediments are not susceptible to significant photolytic breakdown.
| Parameter | Finding | Reference |
|---|---|---|
| Potential for Photolysis in Surface Water | May photolyze in surface waters based on a laboratory study in hexadecane. | epa.gov |
| Limiting Factor | Adsorption to sediment and particulate material in water may remove the compound from the surface where photolysis occurs. | epa.gov |
For the related isomer, 1,2,3,7,8-pentachlorodibenzo-p-dioxin, a very long half-life in soil has been reported, suggesting a high resistance to biodegradation. A field study on a sludge-amended soil reported a half-life of approximately 20 years for this isomer. epa.gov Another study involving a water-saturated soil column showed no biodegradation of 1,2,3,7,8-pentachlorodibenzo-p-dioxin over a period of 15 months. epa.gov
While some microorganisms have been shown to be capable of degrading less chlorinated dioxins under specific laboratory conditions, the degradation of pentachlorinated dioxins in the environment is generally considered to be a very slow process. researchgate.net The structure of the dioxin molecule, with its stable aromatic rings and chlorine atoms, makes it difficult for microbial enzymes to attack.
| Environment | Half-life/Degradation | Reference |
|---|---|---|
| Sludge-amended soil (field study) | ~7300 days (~20 years) | epa.gov |
| Aerobic soil (water-saturated soil column) | >450 days (1.2 years) - No biodegradation reported over 15 months. | epa.gov |
| General Expectation | Expected to be resistant to biodegradation based on soil studies. | epa.gov |
Analytical Methodologies for 1,2,3,6,7 Pentachlorodibenzo P Dioxin Quantification
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is recognized as the "gold standard" for the congener-specific analysis of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,6,7-PeCDD. nih.govresearcher.liferesearchgate.net This methodology, outlined in regulatory procedures such as U.S. EPA Method 1613B, provides the necessary reliability and sensitivity for identifying and quantifying individual dioxin isomers. nih.govwell-labs.comeurofinsus.com The technique involves separating the compounds in a high-resolution gas chromatograph followed by detection with a high-resolution mass spectrometer, which can achieve detection limits at the femtogram (10⁻¹⁵ g) level. researchgate.net
The quantification of 1,2,3,6,7-PeCDD requires intensive sample preparation to isolate the target analytes from complex matrices like soil, sediment, water, and biological tissues. well-labs.comepa.gov These protocols are designed to remove interfering compounds that could compromise the accuracy of the analysis.
Key steps in sample preparation typically include:
Extraction: The initial step involves separating the dioxins from the sample matrix. nih.gov Techniques like Accelerated Solvent Extraction (ASE) using solvents such as toluene (B28343) are commonly employed. researchgate.net For aqueous samples, extraction is often performed with solvents like methylene (B1212753) chloride. epa.gov
Cleanup: Due to the complexity of sample extracts, extensive cleanup is mandatory. nih.gov This multi-step process aims to remove interferences such as lipids, polychlorinated biphenyls (PCBs), and other organic compounds. nih.gov Common cleanup techniques involve chromatography on various sorbents. A multi-layer silica (B1680970) gel column, often coupled with a Florisil micro-column, is used to separate PCDD/Fs from other contaminants. researchgate.netnih.gov The silica gel layers can be treated with sulfuric acid, potassium hydroxide, and silver nitrate (B79036) to remove different types of interferences. nih.gov Other materials used in cleanup columns include alumina (B75360) and activated carbon. epa.govepa.gov
Isotope Dilution: To ensure accurate quantification and account for losses during the extensive preparation process, an isotope dilution method is used. well-labs.comnih.gov Before extraction, the sample is spiked with a known amount of ¹³C-labeled internal standards corresponding to the target analytes. epa.govepa.gov The recovery of these labeled standards is used to correct the final concentration of the native (unlabeled) 1,2,3,6,7-PeCDD. epa.gov
Table 1: Common Sample Preparation Techniques for Dioxin Analysis
| Step | Technique | Description |
| Extraction | Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to extract analytes from solid matrices with organic solvents like toluene. researchgate.net |
| Soxhlet Extraction | A classical method involving continuous extraction of a solid sample with a distilled solvent like toluene. epa.gov | |
| Liquid-Liquid Extraction | Used for aqueous samples, partitioning the analytes into an immiscible organic solvent such as methylene chloride. epa.gov | |
| Cleanup | Multi-layer Silica Gel Chromatography | Columns packed with layers of acid-treated, base-treated, and silver nitrate-impregnated silica gel to remove various interferences. nih.gov |
| Florisil Chromatography | Used to separate PCDD/Fs from PCBs and other compounds. researchgate.netnih.gov | |
| Alumina Chromatography | Another common sorbent for removing interfering substances from the sample extract. epa.govepa.gov | |
| Quantification | Isotope Dilution | Addition of ¹³C-labeled internal standards prior to extraction to correct for analytical losses and matrix effects. well-labs.comnih.gov |
There are 136 possible PCDD congeners, which are isomers that differ only in the number and position of chlorine atoms. nih.govnacalai.com Separating and identifying specific toxic isomers, such as 1,2,3,6,7-PeCDD, from a mixture of other, less toxic pentachlorodibenzo-p-dioxin isomers is a significant analytical challenge. nacalai.com
High-resolution gas chromatography is essential for this separation. Fused silica capillary columns, such as a DB-5, are commonly used to achieve the necessary chromatographic resolution. epa.govpublications.gc.ca The choice of the GC column is critical, as it must be able to separate the toxic 2,3,7,8-substituted isomers from other congeners. epa.gov In some cases, a combination of different column phases, such as PYE and NPE columns, can provide unique selectivities beyond what is possible with standard C18 columns, utilizing charge transfer and dipole-dipole interactions to separate isomers. nacalai.com
High-resolution mass spectrometry provides the required selectivity for detection. The instrument is operated in Selected Ion Monitoring (SIM) mode, where it monitors for specific ions characteristic of the dioxin molecules. researchgate.net For a compound to be positively identified, several criteria must be met, including the correct GC retention time relative to an internal standard and the correct abundance ratio between two specific molecular ions.
Strict quality assurance and quality control (QA/QC) procedures are integral to dioxin analysis to ensure the reliability and comparability of data. researchgate.net Regulatory methods like EPA Method 1613B specify detailed performance criteria that laboratories must meet. well-labs.comepa.gov
Key QA/QC elements include:
Initial Demonstration of Capability: Laboratories must demonstrate their ability to generate acceptable results before analyzing samples. well-labs.comepa.gov
Calibration: The HRGC/HRMS system is calibrated using a series of solutions containing known concentrations of both native and ¹³C-labeled standards. epa.govpublications.gc.ca The linearity of the instrument's response is verified across the calibration range. epa.gov
Internal Standard Recovery: The recovery of the ¹³C-labeled internal standards spiked into each sample must fall within specified limits (typically 25-150% for PCDDs) to ensure the efficiency of the extraction and cleanup process. epa.gov
Method Blanks: A method blank, a sample free of analytes, is processed alongside each batch of samples to check for contamination from solvents, reagents, or glassware.
Ion Abundance Ratios: The ratio of two exact mass-to-charge ions for each analyte must be within a specified tolerance of the theoretical ratio for positive identification. epa.gov
Chromatographic Resolution: The GC column's ability to separate critical isomers must be verified regularly. epa.gov
Table 2: Key Quality Control Parameters in EPA Method 1613B
| Parameter | Requirement | Purpose |
| Calibration | 5-point initial calibration; daily verification | To establish and verify the instrument's quantitative response. epa.govpublications.gc.ca |
| Internal Standard Recovery | Typically 25-150% for PCDDs | To monitor the performance of the sample preparation and analysis for each sample. epa.gov |
| Method Blank | Analyzed with each sample batch | To assess and control laboratory contamination. |
| Ion Abundance Ratio | Must be within ±15% of the theoretical value | To confirm the identity of the target analyte. epa.gov |
| GC Resolution | Specific isomers must be separated with ≤ 25% valley | To ensure accurate isomer-specific quantification. epa.gov |
Immunoanalytical Detection Techniques
While HRGC/HRMS is the definitive confirmatory method, immunoanalytical techniques have been developed as rapid, simple, and cost-effective screening tools for dioxins and dioxin-like compounds. nih.govresearcher.liferesearchgate.net These methods are based on the specific binding interactions between antibodies or receptors and the target analytes. nih.gov They are particularly useful for analyzing a large number of samples to identify those that may require further analysis by HRGC/HRMS. epa.gov
The Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay based on the specific reaction between dioxins and anti-dioxin antibodies. nih.gov The most common format for dioxin detection is the competitive ELISA. nih.govresearchgate.net In this assay, dioxins present in the sample compete with a known amount of enzyme-labeled dioxin (or an immobilized dioxin analog) for a limited number of antibody binding sites. nih.govrsc.org The concentration of dioxin in the sample is inversely proportional to the colorimetric signal produced by the enzyme, which can be measured and compared to a standard curve. nih.gov While ELISA is a rapid screening method, it generally provides a total concentration for a class of dioxin congeners rather than isomer-specific data. researcher.life
Bioanalytical Screening Methods (e.g., CALUX Assays)
Bioanalytical screening methods provide a measure of the biological activity of a sample, which is particularly relevant for dioxins as their toxicity is mediated through a specific biological pathway. dioxins.com These methods are based on the ability of compounds like 1,2,3,6,7-PeCDD to activate the aryl hydrocarbon receptor (AhR), a ligand-dependent protein that mediates the toxic effects of these chemicals. dioxins.comdioxins.com
The most prominent bioassay is the Chemically Activated Luciferase Expression (CALUX) assay. dioxins.comdioxins.com This method utilizes a genetically modified cell line, typically a rat or mouse hepatoma cell line, that contains a stably integrated AhR-responsive luciferase reporter gene. dioxins.combiodetectionsystems.com
The principle of the CALUX assay is as follows:
An environmental sample extract is applied to the cultured cells. dioxins.com
Dioxin-like compounds in the extract, including 1,2,3,6,7-PeCDD, bind to and activate the AhR within the cells. dioxins.com
The activated AhR complex translocates to the nucleus and binds to Dioxin Responsive Elements (DREs) in the DNA, which are coupled to the luciferase gene. biodetectionsystems.com
This binding activates the transcription of the luciferase gene, leading to the production of the luciferase enzyme. dioxins.com
The amount of light produced upon the addition of a luciferin (B1168401) substrate is measured and is directly proportional to the amount of AhR-activating compounds in the sample. dioxins.comdioxins.com
The CALUX assay is highly sensitive, with minimal detection limits for 2,3,7,8-TCDD reported to be between 0.03 to 0.2 picograms per assay well. dioxins.com The results are quantitative and are typically expressed as Bioanalytical Equivalents (BEQs) or Toxic Equivalents (TEQs) relative to a standard curve of the most toxic congener, 2,3,7,8-TCDD. dioxins.combiodetectionsystems.com This makes the CALUX assay an effective tool for screening large numbers of samples to estimate their total dioxin-like toxicity before committing to more expensive and time-consuming confirmatory analysis by GC-HRMS. dioxins.comresearchgate.net
Table 2: Key Features of the CALUX Bioassay for Dioxin Screening
| Feature | Description | Reference |
|---|---|---|
| Principle | Measures the activation of the aryl hydrocarbon receptor (AhR) by dioxin-like compounds, leading to the expression of a luciferase reporter gene. | dioxins.comdioxins.com |
| Cell Line | Typically uses recombinant mouse (H1L6.1c3) or rat (H4IIE) hepatoma cells containing a stably transfected AhR-responsive luciferase plasmid. | dioxins.combiodetectionsystems.com |
| Output | Light emission, which is proportional to the concentration of AhR agonists in the sample. | dioxins.com |
| Quantification | Results are expressed as Toxic Equivalents (TEQs) or Bioanalytical Equivalents (BEQs) relative to a 2,3,7,8-TCDD standard curve. | dioxins.combiodetectionsystems.com |
| Sensitivity (for TCDD) | Minimal Detection Limits (MDLs) of 0.03 to 0.2 pg/assay well. | dioxins.com |
| Application | Rapid, cost-effective screening of environmental and biological samples for total dioxin-like chemical activity. | dioxins.comresearchgate.net |
Molecular and Cellular Interactions of 1,2,3,6,7 Pentachlorodibenzo P Dioxin
AhR-Independent Molecular Mechanisms
Detailed scientific studies specifically investigating AhR-independent molecular mechanisms of 1,2,3,6,7-Pentachlorodibenzo-p-dioxin could not be identified in the current body of scientific literature. Research on dioxins has predominantly centered on the AhR-dependent pathway, as it is the principal mechanism for the toxicity of the most-studied dioxin, TCDD. While non-canonical or AhR-independent signaling has been explored for some dioxin-like compounds, specific data for 1,2,3,6,7-PeCDD is absent.
Modulation of Intracellular Signaling Cascades
There is no specific information available in peer-reviewed literature detailing the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by this compound. The interplay between the AhR and NF-κB pathways is an area of active research for TCDD, but direct evidence or dedicated studies on how 1,2,3,6,7-PeCDD modulates this critical inflammatory signaling cascade are currently lacking.
Specific research findings on the modulation of Extracellular Signal-Regulated Kinase (ERK1/2) activity by this compound are not present in the available scientific literature. The ERK pathway is crucial for regulating cell proliferation, differentiation, and survival, and while other environmental toxicants have been shown to affect its activity, dedicated studies on 1,2,3,6,7-PeCDD's impact have not been published.
Epigenetic Modifications Induced by the Chemical Compound
There are no published studies that specifically profile the changes in microRNA (miRNA) expression induced by this compound. Epigenetic modifications, including the alteration of miRNA expression, are recognized as important mechanisms in the toxicity of environmental compounds like TCDD. However, congener-specific research on 1,2,3,6,7-PeCDD in this area has not been documented.
Impact on Fundamental Cellular Processes
While it can be inferred from the broader understanding of dioxins that 1,2,3,6,7-PeCDD may impact fundamental cellular processes such as cell growth, differentiation, and apoptosis, specific experimental data and detailed research findings for this particular congener are not available. A simulation study has explored the potential binding interactions of various pollutants, including 1,2,3,6,7-PeCDD, with biomolecules, but this computational analysis does not provide experimental evidence of its impact on cellular functions. acs.orgacs.org The majority of toxicological data pertains to TCDD or mixtures of dioxin-like compounds.
The table below summarizes the availability of research data for the specified topics concerning 1,2,3,6,7-PeCDD.
| Section | Topic | Specific Data Available for 1,2,3,6,7-PeCDD |
| 6.2 | AhR-Independent Molecular Mechanisms | No |
| 6.3.1 | Nuclear Factor-kappa B (NF-κB) Regulation | No |
| 6.3.2 | Extracellular Signal-Regulated Kinase (ERK1/2) Activity | No |
| 6.4.1 | MicroRNA (miRNA) Expression Profiling | No |
| 6.5 | Impact on Fundamental Cellular Processes | No |
Cell Cycle Progression and Regulation
Activation of the AhR by TCDD has been shown to interfere with cell cycle progression, primarily by inducing a G1 phase arrest. nih.gov This disruption prevents cells from entering the S phase, thereby inhibiting DNA synthesis and proliferation. nih.gov This effect is mediated through the dysregulation of key cell cycle regulatory proteins.
Research in human neuronal cells has demonstrated that TCDD-induced G1 arrest is associated with an enhanced expression of the cyclin-dependent kinase inhibitor p27 and a hypophosphorylation of the retinoblastoma protein (pRb). nih.gov TCDD exposure has also been found to alter the expression of other senescence marker proteins, including p16 and p21. plos.org Furthermore, studies in rat granulosa cells showed that TCDD inhibited the mRNA levels of Cyclin-dependent kinase 2 (Cdk2) and cyclin D2, contributing to an attenuation of cell cycle progression. oup.com These findings suggest that the inhibition of cell proliferation is a key consequence of AhR activation by dioxin-like compounds. nih.gov
Cellular Metabolism Dysregulation
Exposure to dioxin-like compounds leads to widespread dysregulation of cellular metabolism. mdpi.com AhR activation by TCDD profoundly alters hepatic metabolism, impacting pathways for lipids, glucose, and amino acids. uobasrah.edu.iqnih.gov
One of the most well-documented effects is the induction of xenobiotic-metabolizing enzymes, particularly cytochrome P450 family members like CYP1A1 and CYP1B1. peerj.com This occurs when the ligand-bound AhR translocates to the nucleus and binds to dioxin response elements (DREs) in the regulatory regions of target genes. peerj.com
Metabolomic studies in mice have revealed significant dysregulation in the metabolism of bioactive lipids, carbohydrates, and amino acids in the serum following acute TCDD exposure. mdpi.com In the liver, TCDD has been shown to disrupt one-carbon metabolism, which is crucial for numerous cellular processes, including DNA synthesis and methylation. nih.gov This disruption involves the repression of key enzymes such as Methionine adenosyltransferase 1A (Mat1a) and Betaine-homocysteine S-methyltransferase (Bhmt). nih.gov Furthermore, TCDD exposure can lead to hepatic fat accumulation (steatosis) and disrupt bile acid homeostasis through AhR-mediated pathways. nih.govmdpi.com
Terminal Differentiation of Immune Cell Subsets
The immunotoxicity of dioxin-like compounds is a well-characterized outcome of AhR activation. mdpi.com Exposure can significantly impair the proper development and function of the immune system by altering the terminal differentiation of various immune cell subsets. nih.govnih.gov
Studies have shown that TCDD affects the differentiation of both T cells and B cells. In the context of T-cell differentiation, TCDD-activated dendritic cells have been shown to promote the differentiation of naïve CD4+ T cells into Th1 and Th17 cells, which are pro-inflammatory subtypes. nih.gov The immune response to viral infections, such as influenza A, is also suppressed by TCDD, which impairs the expansion and function of T cells in regional lymph nodes. oup.com
B-cell differentiation is also a sensitive target. TCDD has been shown to suppress humoral immunity by impairing the terminal differentiation of B cells into antibody-secreting plasma cells. This effect is linked to the dysregulation of key transcription factors that control B cell development.
Transcriptomic and Metabolomic Alterations in Exposed Biological Systems
Exposure to dioxin-like compounds such as TCDD induces extensive and dose-dependent alterations at the molecular level, which can be observed through transcriptomic and metabolomic analyses. uobasrah.edu.iqnih.gov These "omics" technologies provide a global view of the changes in gene expression and metabolite profiles, offering insight into the mechanisms of toxicity. frontiersin.org
Transcriptomic studies, using techniques like RNA-sequencing, have identified thousands of differentially expressed genes in response to TCDD in various human cell cultures and animal models. nih.govnih.gov These genes are involved in a wide range of biological processes, including xenobiotic metabolism, cell proliferation, differentiation, inflammation, and apoptosis. peerj.com Meta-analyses of human transcriptome data have revealed systematically affected genes that suggest interplay between AhR, retinoic acid, and Wnt signaling pathways. nih.gov
Table 1: Selected Genes Dysregulated by TCDD Exposure This table presents a selection of genes whose expression is altered following exposure to TCDD, as identified in transcriptomic studies. These changes underlie many of the cellular effects of dioxin-like compounds.
| Gene Symbol | Gene Name | Function | Direction of Change |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | Xenobiotic metabolism | Upregulated |
| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | Xenobiotic metabolism | Upregulated |
| AHRR | Aryl Hydrocarbon Receptor Repressor | Negative feedback of AhR signaling | Upregulated |
| Mat1a | Methionine Adenosyltransferase 1A | One-carbon metabolism | Downregulated |
| Bhmt | Betaine-Homocysteine S-Methyltransferase | One-carbon metabolism | Downregulated |
| p27 (CDKN1B) | Cyclin Dependent Kinase Inhibitor 1B | Cell cycle regulation | Upregulated |
| Cyclin D2 | Cyclin D2 | Cell cycle regulation | Downregulated |
Table 2: Metabolites Altered by TCDD Exposure This table highlights key metabolites found to be dysregulated in biological systems following exposure to TCDD. These alterations reflect significant disturbances in cellular metabolic function.
| Metabolite | Metabolic Pathway | Biological Relevance |
| Linolenic acid | Fatty Acid Metabolism | Inflammation, NF-κB signaling |
| Arachidonic acid | Fatty Acid Metabolism | Inflammation, NF-κB activation |
| Uric acid | Purine Metabolism | Oxidative stress, NF-κB activation |
| L-Phenylalanine | Amino Acid Metabolism | ERK1/2 signaling |
| S-Adenosylmethionine | One-Carbon Metabolism | Methylation reactions |
| Betaine | One-Carbon Metabolism | Methyl donor |
| Trimethylamine N-oxide (TMAO) | Choline Metabolism | Gut microbiome, cardiovascular risk |
Ecotoxicological Research on 1,2,3,6,7 Pentachlorodibenzo P Dioxin and Dioxin Like Compounds
Development and Application of Ecotoxicity Assessment Tools
Assessing the risk posed by complex mixtures of dioxin-like compounds in environmental samples requires specialized tools that can measure the total dioxin-like activity.
To effectively screen for dioxin-like compounds in environmental matrices like soil, sediment, and water, various bioassays have been developed. These tools are crucial for risk assessment and for monitoring remediation efforts. nih.gov
A prominent example is the Chemically-Activated LUciferase eXpression (CALUX®) bioassay. This is a cell-based method that uses genetically modified cells, often from rats or mice, which produce the enzyme luciferase in response to binding with AhR agonists like dioxins. The amount of light produced is proportional to the total toxic equivalency of the sample. The CALUX assay is a rapid and cost-effective screening tool for detecting and quantifying dioxin-like chemicals in sample extracts. nih.gov
Another method, the Chemically Activated Fluorescence Expression (CAFLUX) assay, functions on a similar principle but results in the production of a fluorescent protein. Both the CALUX and CAFLUX assays have been shown to be sensitive, selective, and accurate for use in soil remediation activities, with results comparable to traditional, more complex methods like gas chromatography/high-resolution mass spectrometry (GC/HRMS). nih.gov
Ecotoxicity testing for dioxins employs both in vitro (cellular) and in vivo (whole organism) methodologies, each with distinct advantages and applications.
In vitro methods utilize cell cultures to provide a cost-effective, high-throughput, and ethical alternative to whole-animal testing. nih.gov These assays can reduce the number of animals used in research by supplementing or, in some cases, replacing in vivo tests. nih.gov For dioxins, in vitro bioassays are typically based on the AhR-mediated mechanism of action. nih.gov A key area of research is the development of methods that can extrapolate toxicity data from cell-based assays to predict effects in whole organisms, a concept known as in vitro to in vivo extrapolation. This approach is central to building a more predictive ecotoxicology framework. tandfonline.com
In vivo testing involves exposing whole organisms, such as fish or birds, to the compounds to observe effects on development, reproduction, and survival. nih.govcornell.edu While more complex and ethically sensitive, in vivo studies are essential for understanding how these compounds affect complex biological systems and for observing multigenerational impacts. researchgate.net Much of the foundational knowledge about the developmental toxicity of dioxins comes from in vivo studies on fish early life stages and various animal models. cornell.eduresearchgate.net
Ecological Impact on Aquatic Organisms
Aquatic ecosystems are significant sinks for persistent organic pollutants like dioxins, which accumulate in sediments and biota. epa.gov Due to their lipophilic (fat-loving) nature, these compounds biomagnify up the food chain, posing a particular risk to fish and fish-eating wildlife. srce.hr
The early life stages of fish are exceptionally sensitive to dioxin-like compounds. epa.gov Exposure of fish eggs and larvae to TCDD and related compounds results in a consistent suite of adverse effects, often referred to as "blue sac disease." cornell.edu These effects are among the most sensitive indicators of dioxin toxicity in any vertebrate group. epa.gov
Key developmental toxicities observed in various fish species include:
Edema: Severe fluid accumulation, particularly in the yolk sac (yolk sac edema) and around the heart (pericardial edema).
Hemorrhaging: Bleeding in various parts of the body.
Craniofacial Malformations: Deformities of the jaw, snout, and skull.
Cardiovascular Dysfunction: Effects on the heart and blood vessels are considered a primary driver of the observed toxicities.
Mortality: Ultimately, these effects lead to post-hatch mortality.
Interactive Table: Effects of Dioxin-Like Compounds on Early Life Stages of Various Fish Species
| Species | Key Effects Observed |
|---|---|
| Lake Trout (Salvelinus namaycush) | Yolk sac, pericardial, and meningeal edema; hemorrhaging; mortality. |
| Zebrafish (Danio rerio) | Pericardial and yolk sac edema; craniofacial malformations; stunted growth; mortality. |
| Medaka (Oryzias latipes) | DNA damage, apoptosis, and loss of vascular integrity. |
| Northern Pike (Esox lucius) | High sensitivity, with sac fry experiencing adverse effects at very low concentrations. |
| Lake Herring (Coregonus artedi) | Considered highly sensitive, with significant decreases in survival and growth. |
Responses in Bioluminescent Bacterial Systems (e.g.,Allivibrio fischeri)
Bioluminescent bacteria, such as Allivibrio fischeri (formerly Vibrio fischeri), are used in rapid ecotoxicity screening tests, most notably the Microtox® assay. This test measures the reduction in light output from the bacteria when exposed to a toxic substance. Studies have demonstrated the potential for using A. fischeri to rapidly evaluate the toxic effects of dioxins and dioxin-like compounds. mdpi.com
In one study, A. fischeri was exposed to TCDD, 1,2,3,7,8-PeCDD, and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF). The results showed that the toxic effects increased with higher concentrations for all three compounds. mdpi.com The study also calculated the half maximal effective concentration (EC50), which is the concentration that causes a 50% reduction in light output. A lower EC50 value indicates greater toxicity. mdpi.com
**Interactive Table: EC50 Values of Dioxin-Like Compounds for *Allivibrio fischeri***
| Compound | 5-min Exposure EC50 (µg L⁻¹) | 15-min Exposure EC50 (µg L⁻¹) | 30-min Exposure EC50 (µg L⁻¹) |
|---|---|---|---|
| 2,3,7,8-TCDD | 13 | 41 | 100 |
| 1,2,3,7,8-PeCDD | 140 | 180 | 250 |
| 2,3,4,7,8-PeCDF | 4.4 | 22 | 93 |
Data sourced from a 2019 study on the ecotoxicological effects of dioxins using Allivibrio fischeri. mdpi.com
These findings suggest that A. fischeri can be a useful tool for rapid toxicity assessment, particularly for screening different environmental fractions (e.g., water extracts vs. soil slurries) to better understand the mobility and bioavailability of dioxins in contaminated soils. mdpi.com
Ecological Impact on Terrestrial Organisms
Dioxin-like compounds that contaminate soil and vegetation can enter the terrestrial food web. nih.gov Grazing animals can be exposed through the ingestion of contaminated soil and plants, leading to the accumulation of these compounds in their fatty tissues. srce.hrnih.gov This bioaccumulation poses a risk to both the animals themselves and to predators higher up the food chain, including humans. srce.hrnih.gov
The most significant impacts observed in terrestrial wildlife are on reproduction and development.
Birds: Fish-eating birds are particularly vulnerable due to the biomagnification of dioxins in aquatic food webs. Documented effects in wild bird populations include:
Embryo Mortality and Deformities: A phenomenon known as Great Lakes Embryo Mortality, Edema, and Deformities Syndrome (GLEMEDS) has been linked to dioxin-like chemicals, causing high rates of egg mortality and developmental abnormalities such as twisted beaks and deformed claws.
Reproductive Impairment: Effects can include reduced fertility, eggshell thinning, and altered nesting and incubation behaviors. nih.govsrce.hr
Endocrine Disruption: As endocrine disruptors, these compounds can interfere with hormonal systems, leading to impacts on mating behavior and the differentiation of the reproductive system. nih.gov
Mammals: Wildlife mammals are also at risk. Mink, for example, are known to be highly sensitive to dioxin toxicity. epa.gov Studies in various mammalian species have demonstrated a range of adverse outcomes, including developmental toxicity, immunotoxicity, and reproductive harm. nih.gov Exposure during pregnancy and lactation can lead to functional deficits in offspring. Functional alterations, such as effects on the reproductive and nervous systems, are often the most sensitive signs of developmental toxicity in mammals. cornell.edu
Derivation and Application of Toxic Equivalency Factors (TEFs) in Ecological Contexts
The Toxic Equivalency Factor (TEF) approach is a cornerstone for assessing the risks posed by complex mixtures of dioxin-like compounds (DLCs) in the environment. nih.govepa.gov Dioxins and DLCs, such as certain polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs), are often found together in environmental samples. greenfacts.org While these compounds share a common mechanism of toxicity, acting through the aryl hydrocarbon receptor (AhR), their individual toxic potencies can vary by several orders of magnitude. wikipedia.orgnih.gov
To simplify risk assessment and regulatory control, the TEF concept was developed. wikipedia.org This methodology assigns a specific TEF value to each individual dioxin-like congener. greenfacts.org The TEF represents the toxic potency of a congener relative to the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a reference TEF of 1.0. greenfacts.orgwikipedia.orgbundesumweltministerium.de The derivation of these TEFs is a scientifically rigorous process, historically undertaken by expert panels, such as those convened by the World Health Organization (WHO). oup.comornl.gov These panels evaluate a comprehensive database of toxicological studies, including both in vivo and in vitro data, to establish consensus TEF values. oup.comnih.gov The process gives greater weight to in vivo studies over in vitro results and considers a range of toxic or biological endpoints. oup.comornl.gov
The primary application of TEFs in an ecological context is to calculate the total toxic equivalency (TEQ) of a mixture of DLCs. nih.gov This allows for the toxicity of a complex mixture to be expressed as a single, consolidated value, representing the equivalent concentration of 2,3,7,8-TCDD. greenfacts.orgbundesumweltministerium.de This TEQ value is an estimate of the total 2,3,7,8-TCDD-like activity of the mixture and is a crucial tool for ecological risk assessment, enabling comparison of the toxic potential of different environmental samples. nih.gov
Cross-Species Variability in TEF Values
A critical aspect of applying the TEF concept in ecotoxicology is the significant variability in the toxic potency of dioxin-like compounds across different animal species. researchgate.netnih.gov A TEF value derived for one taxonomic group may not be appropriate for another due to inherent differences in physiology, metabolism, and sensitivity to AhR-mediated toxicity. nih.govresearchgate.net Recognizing this, the WHO has established class-specific TEFs for mammals, fish, and birds. oup.comornl.govnih.gov
Research has shown that the relative potencies of some congeners can differ by orders of magnitude between these groups. researchgate.netnih.gov For instance, the response of fish to certain mono-ortho PCBs is notably low compared to that of mammals and birds. researchgate.netnih.gov This highlights the necessity of using the appropriate class-specific TEFs to conduct accurate ecological risk assessments for different wildlife species. epa.gov
For the compound in focus, 1,2,3,6,7-Pentachlorodibenzo-p-dioxin is not one of the 17 PCDD/PCDF congeners typically assigned a TEF value by the WHO, as toxicological concern is concentrated on isomers with chlorine atoms in the 2,3,7, and 8 positions. The closely related and toxicologically significant congener, 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709) (1,2,3,7,8-PeCDD), has a TEF of 1 for mammals, fish, and birds, indicating a potency equivalent to 2,3,7,8-TCDD in all three groups. nih.gov However, other congeners show considerable variation. For example, 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) has a TEF of 0.1 for mammals, 0.05 for fish, and 1 for birds, demonstrating its significantly higher relative potency in birds. nih.gov
The table below presents the 1998 WHO-TEF values for several dioxin-like compounds, illustrating the variability across humans/mammals, fish, and birds.
| Compound | Humans/Mammals TEF | Fish TEF | Birds TEF |
|---|---|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 | 1 | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 | 0.5 | 0.05 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 | 0.01 | 0.01 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 | 0.01 | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 | 0.001 | <0.001 |
| Octachlorodibenzo-p-dioxin (OCDD) | 0.0001 | – | – |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | 0.05 | 1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.05 | 0.05 | 0.1 |
| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.5 | 0.5 | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | 0.1 | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | 0.1 | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 | 0.1 | 0.1 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | 0.1 | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 | 0.01 | 0.01 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 | 0.01 | 0.01 |
| Octachlorodibenzofuran (OCDF) | 0.0001 | 0.0001 | 0.0001 |
Source: Adapted from the Agency for Toxic Substances and Disease Registry (ATSDR), based on 1998 WHO values. nih.gov
Calculation of Total Toxic Equivalency (TEQ) for Environmental Mixtures
The total toxic equivalency (TEQ) provides a method for expressing the combined toxicity of a mixture of dioxins and dioxin-like compounds as a single value. greenfacts.orgcdc.gov This value represents the equivalent toxicity of 2,3,7,8-TCDD. bundesumweltministerium.de The calculation of TEQ is a fundamental assumption of the TEF concept, which posits that the toxic effects of individual congeners are additive. oup.com This assumption of dose additivity has been found to be generally consistent in studies of DLC mixtures. oup.comnih.gov
The calculation process involves a two-step procedure:
Determine the Toxic Equivalent Concentration (TEC) for each individual congener present in the mixture. This is done by multiplying the concentration of the individual congener (Cᵢ) by its assigned Toxic Equivalency Factor (TEFᵢ). cdc.govwa.gov
TECᵢ = Cᵢ × TEFᵢ
Sum the individual TECs to obtain the total TEQ for the mixture. cdc.govwa.govornl.gov
Total TEQ = Σ (TECᵢ)
The resulting TEQ concentration provides a single, integrated measure of the dioxin-like toxicity of the sample, which can then be used for risk assessment purposes. cdc.govornl.gov For example, the calculated TEQ of a soil or sediment sample can be compared against regulatory guidelines or screening levels established for 2,3,7,8-TCDD. cdc.gov
The following table provides a hypothetical example of a TEQ calculation for a sediment sample, using the 1998 WHO-TEFs for fish.
| Compound | Concentration (ng/kg) (Cᵢ) | Fish TEFᵢ | Toxic Equivalent Concentration (ng TEQ/kg) (TECᵢ) |
|---|---|---|---|
| 2,3,7,8-TCDD | 5 | 1 | 5.0 |
| 1,2,3,7,8-PeCDD | 10 | 1 | 10.0 |
| 1,2,3,6,7,8-HxCDD | 50 | 0.01 | 0.5 |
| 2,3,4,7,8-PeCDF | 20 | 0.5 | 10.0 |
| Total Toxic Equivalency (TEQ) | 25.5 |
Environmental Remediation Technologies for 1,2,3,6,7 Pentachlorodibenzo P Dioxin Contamination
Contaminated Site Characterization and Remediation Strategy Development
The initial and most critical phase in remediating a site contaminated with 1,2,3,6,7-PeCDD is a detailed site characterization. This process involves a systematic investigation to determine the nature and extent of contamination. Soil and sediment are the primary matrices of concern for dioxin contamination. researchgate.net The characterization typically includes a historical review of the site's activities to identify potential sources of dioxin release.
Analytical Methods for Quantification:
Accurate quantification of 1,2,3,6,7-PeCDD is paramount for risk assessment and remediation planning. The gold standard for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) is high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). nih.govnih.gov This method offers the high selectivity and low detection limits necessary to measure environmentally relevant concentrations of specific dioxin congeners. nih.gov
Remediation Strategy Development:
Once the extent of contamination is understood, a remediation strategy is developed. This involves establishing cleanup goals, which are often based on risk assessments and regulatory guidelines. The U.S. Environmental Protection Agency (EPA) has developed Preliminary Remediation Goals (PRGs) for dioxin in soil at CERCLA and RCRA sites, which serve as a starting point for determining site-specific cleanup levels. scispace.com These goals consider potential exposure pathways for humans, such as incidental soil ingestion and dermal contact. scispace.com
The selection of a remediation technology is a complex decision that depends on several factors, including:
The concentration and distribution of 1,2,3,6,7-PeCDD.
The type of contaminated media (e.g., soil, sediment).
Site-specific geological and hydrogeological conditions.
Regulatory requirements.
Cost-effectiveness.
Thermal Treatment Technologies
Thermal treatment technologies are among the most established and effective methods for the destruction of persistent organic pollutants like 1,2,3,6,7-PeCDD. These technologies utilize high temperatures to break down the chemical structure of the dioxin molecule.
High-temperature incineration is a proven technology for the destruction of dioxins in contaminated soils and other solid wastes. The process involves the combustion of the contaminated material at temperatures typically exceeding 850°C, with a sufficient residence time to ensure complete destruction of the organic contaminants. For highly chlorinated and stable compounds like dioxins, temperatures may need to be even higher to achieve the desired destruction and removal efficiency (DRE).
The fundamental principle of incineration is the thermal oxidation of the dioxin molecules into less harmful compounds, primarily carbon dioxide, water, and hydrogen chloride. However, a critical consideration in the incineration of chlorinated waste is the potential for the formation and reformation of dioxins and furans in the cooler, post-combustion zones of the incinerator if combustion is incomplete. Therefore, modern incinerators are equipped with advanced air pollution control devices to capture any residual pollutants and prevent their release into the atmosphere.
Pyrolysis and gasification are thermal treatment processes that occur in an oxygen-limited environment, distinguishing them from incineration.
Pyrolysis involves the thermal decomposition of organic material at elevated temperatures in the absence of an oxidizing agent. For dioxin-contaminated soil, pyrolysis is typically conducted at temperatures ranging from 300°C to 850°C. aaqr.org Studies have shown that low-temperature pyrolysis can be effective in degrading dioxins in fly ash, with degradation efficiencies of over 99% being achieved at 250°C in some cases. mdpi.comresearchgate.net The effectiveness of pyrolysis can be influenced by the presence of catalysts. mdpi.com
Gasification is a process that converts organic materials into a combustible gas, known as syngas, by reacting the material at high temperatures with a controlled amount of oxygen and/or steam. Gasification for waste treatment is typically carried out at temperatures between 800°C and 1400°C. mdpi.com The oxygen-deficient atmosphere in a gasifier is generally less conducive to dioxin formation compared to traditional incineration. researchgate.net Research indicates that operating temperatures above 800°C significantly reduce dioxin levels. mdpi.com
The table below summarizes the operational parameters for pyrolysis and gasification in the context of dioxin remediation.
| Technology | Temperature Range (°C) | Atmosphere | Key Feature |
| Pyrolysis | 300 - 850 aaqr.org | Oxygen-absent | Thermal decomposition without combustion. |
| Gasification | 800 - 1400 mdpi.com | Oxygen-limited | Conversion to syngas. |
Non-Thermal Treatment Technologies
Non-thermal treatment technologies offer an alternative to high-temperature methods and are often considered more environmentally friendly and cost-effective, particularly for large volumes of low-level contamination.
Bioremediation harnesses the metabolic processes of microorganisms to degrade or transform contaminants into less toxic substances. For a persistent and highly chlorinated compound like 1,2,3,6,7-PeCDD, bioremediation is a complex process that is the subject of ongoing research.
The biodegradation of dioxins can occur under both aerobic and anaerobic conditions, involving a variety of microorganisms, including bacteria and fungi. nih.govmdpi.com
Bacterial Degradation:
Under aerobic conditions, some bacteria can initiate the degradation of less chlorinated dioxins through the action of dioxygenase enzymes. nih.gov For more highly chlorinated congeners like 1,2,3,6,7-PeCDD, anaerobic reductive dechlorination is a more promising pathway. nih.gov This process involves the sequential removal of chlorine atoms from the dioxin molecule, rendering it less toxic and more amenable to further degradation. Several bacterial genera have been identified with the ability to degrade dioxins, including Sphingomonas, Pseudomonas, and Burkholderia. nih.gov
Fungal Degradation:
Certain fungi, particularly white-rot fungi, have demonstrated the ability to degrade a wide range of persistent organic pollutants, including dioxins. scialert.netvu.nl These fungi produce extracellular lignin-modifying enzymes, such as laccases and peroxidases, which have a non-specific oxidative capacity and can break down the complex structure of dioxin molecules. vu.nl Studies have shown that some fungal species can achieve significant degradation of dioxins over several weeks of incubation. For instance, the fungus Aspergillus aculeatus has been shown to remove up to 21% of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) after a 30-day incubation period. nih.gov
The following table presents a selection of microorganisms that have been studied for their potential to degrade dioxins.
| Microorganism Type | Genus/Species | Degradation Condition | Key Findings |
| Bacteria | Sphingomonas | Aerobic | Capable of degrading less chlorinated dioxins. |
| Bacteria | Dehalococcoides | Anaerobic | Implicated in the reductive dechlorination of higher chlorinated dioxins. nih.gov |
| Fungi | Aspergillus aculeatus | Aerobic | Removed 21% of 1,2,3,4-TCDD in 30 days. nih.gov |
| Fungi | Rigidoporus sp. FMD21 | Aerobic | Degraded 77.4% of 2,3,7,8-TCDD within 36 days using its extracellular enzymes. vu.nl |
Bioremediation Approaches
Fungal Remediation Technologies
Fungi, particularly white-rot fungi, have demonstrated significant potential for the bioremediation of persistent organic pollutants like 1,2,3,6,7-pentachlorodibenzo-p-dioxin (1,2,3,6,7-PeCDD). These organisms possess unique enzymatic systems capable of degrading complex and recalcitrant molecules.
Mechanisms of Fungal Degradation:
The primary mechanism behind fungal degradation of dioxins involves the secretion of extracellular lignin-modifying enzymes (LMEs), such as laccases and manganese peroxidases. vu.nl These enzymes are non-specific in their action, allowing them to break down a wide range of xenobiotic compounds, including chlorinated dioxins. vu.nl The degradation process is often initiated by the oxidation of the dioxin molecule, leading to the formation of less chlorinated and more biodegradable intermediates.
Key Fungal Species and Research Findings:
Several fungal species have been identified as effective degraders of dioxins. For instance, fungi belonging to the order of Polyporales have shown high laccase activity. vu.nl Research has highlighted the potential of strains like Phanerochaete sordida and Phanerochaete chrysosporium in degrading 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a related and highly toxic dioxin congener. scialert.net One study demonstrated that a Rigidoporus species, isolate FMD21, was capable of degrading 73% of TCDD after 28 days of culture. vu.nl Another study using fungal isolates PL1 and 267 showed a degradation of 22% to 62% of 2,3,7,8-TCDD. scialert.netresearchgate.net While these studies focus on TCDD, the enzymatic machinery involved is expected to be active against other chlorinated dioxins like 1,2,3,6,7-PeCDD.
Factors Influencing Fungal Remediation:
The efficiency of fungal remediation can be influenced by several factors, including:
Fungal Strain: Different fungal species and even different strains within the same species can exhibit varying degradation capabilities. nih.gov
Environmental Conditions: Factors such as temperature, pH, and the availability of nutrients can significantly impact fungal growth and enzyme production. mdpi.com
Contaminant Concentration: The initial concentration of 1,2,3,6,7-PeCDD in the soil can affect the rate and extent of degradation.
Soil Matrix: The physical and chemical properties of the soil can influence the bioavailability of the contaminant to the fungi.
Interactive Data Table: Fungal Degradation of Dioxins
Below is a table summarizing the degradation of dioxins by different fungal species based on available research.
Soil Washing and Solvent Extraction Methods
Soil washing and solvent extraction are ex-situ remediation technologies that utilize a liquid washing solution to remove contaminants from soil. frtr.gov This process is primarily a physical separation technique, concentrating the contaminants into a smaller volume for further treatment or disposal. frtr.gov
Process Description:
The fundamental principle of soil washing involves mixing the contaminated soil with a washing fluid. frtr.gov The process can be enhanced by using specific reagents, such as surfactants or solvents, to increase the dissolution rate of the contaminants. frtr.gov The process typically involves the following steps:
Pre-treatment: Removal of large debris and rocks from the soil. frtr.gov
Separation: Physical separation of coarse-grained material from the more contaminated fine-grained particles. frtr.gov
Washing: The contaminated soil fraction is mixed with a washing solution.
Post-treatment: The "clean" soil is returned to the site, while the contaminated washing fluid and concentrated soil fines undergo further treatment. frtr.gov
Washing Solutions and Their Efficacy:
Various washing solutions have been investigated for their effectiveness in removing dioxins from soil.
Water and Surfactants: While basic water washing has limited effectiveness, the addition of surfactants can improve the removal of hydrophobic compounds like 1,2,3,6,7-PeCDD.
Organic Solvents: Solvents like ethanol (B145695) have shown significant promise. A study on ethanol washing of dioxin-contaminated soils demonstrated removal efficiencies of 81% to over 97%, depending on the soil type and contamination level. nih.gov The study found that ethanol concentration was a key parameter, and repeated washing cycles significantly improved removal. nih.gov
Natural Solvents: Innovative approaches using natural solvents, such as fish oil extract, have also been explored. A study combining ultrasonication with fish extract as the washing fluid achieved removal efficiencies of over 94% for dioxins in highly contaminated soils. researchgate.net
Factors Affecting Soil Washing Performance:
The success of soil washing is dependent on several factors:
Soil Type: The effectiveness of soil washing is highly dependent on the soil's physical properties. Soils with a higher content of sand and gravel are generally easier to wash than those with a high percentage of clay and silt. frtr.gov
Contaminant Properties: The solubility and partitioning behavior of 1,2,3,6,7-PeCDD in the chosen washing fluid are critical.
Washing Fluid Composition: The choice of solvent, surfactant, and any additives plays a crucial role in the extraction efficiency. frtr.gov
Operating Conditions: Parameters such as temperature, mixing time, and the ratio of soil to washing fluid can be optimized to enhance removal.
Interactive Data Table: Soil Washing Efficiency for Dioxin Removal
The table below presents data on the efficiency of different soil washing techniques for dioxin removal.
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. researchgate.net These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of recalcitrant compounds like 1,2,3,6,7-PeCDD. mdpi.comnih.gov
Key AOP Technologies:
Several AOPs have been developed and applied for the degradation of persistent organic pollutants. These include:
Photolysis and Photocatalysis: These processes utilize ultraviolet (UV) radiation, either alone or in combination with a catalyst like titanium dioxide (TiO2), to generate hydroxyl radicals. mdpi.comnih.gov
Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H2O2) and an iron catalyst to produce hydroxyl radicals. mdpi.comnih.gov The photo-Fenton process enhances this reaction with the use of UV light.
Ozonation: Ozone (O3) can be used to directly oxidize contaminants or can be combined with UV light or hydrogen peroxide to generate hydroxyl radicals. researchgate.net
Sonolysis: This technique uses high-frequency ultrasound to create cavitation bubbles in the liquid. mdpi.com The collapse of these bubbles generates localized high temperatures and pressures, leading to the formation of hydroxyl radicals. mdpi.com
Mechanism of Degradation:
The hydroxyl radicals produced by AOPs are non-selective and react rapidly with organic molecules. The degradation of 1,2,3,6,7-PeCDD by AOPs would likely proceed through a series of oxidation reactions, leading to the cleavage of the aromatic rings and the eventual mineralization of the compound to carbon dioxide, water, and inorganic chlorides.
Challenges and Considerations:
While AOPs are effective in degrading a wide range of contaminants, their application can present some challenges. A key concern is the potential for the formation of toxic byproducts if the oxidation process is incomplete. nih.gov Therefore, careful selection of operating conditions is crucial to ensure the complete destruction of the target compound and its intermediates. nih.gov
Remediation Efficacy Assessment and Monitoring
Assessing the effectiveness of remediation efforts for 1,2,3,6,7-PeCDD is a critical component of any cleanup project. This involves a comprehensive monitoring program to track the reduction of contaminant concentrations and to ensure that the remediation goals are met.
Conventional Analytical Methods:
The standard and most accurate methods for quantifying dioxins and dioxin-like compounds in environmental samples involve high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). clu-in.org These methods are highly sensitive and specific, allowing for the detection of individual dioxin congeners at very low concentrations. clu-in.org However, these analyses are typically time-consuming and expensive. clu-in.org
Rapid Screening Technologies:
To overcome the cost and time limitations of conventional methods, several rapid screening technologies have been developed. These methods can provide a quicker assessment of contamination levels in the field, allowing for more efficient site characterization and monitoring of remediation progress. Examples include:
Immunoassays: These tests use antibodies to detect the presence of dioxin-like compounds. clu-in.org They can provide a measure of the total toxic equivalency (TEQ) of the sample. clu-in.org
Bioassays: These methods measure the biological response of cells or organisms to the presence of dioxin-like compounds.
It is important to note that while these screening methods are useful for rapid assessment, they are generally less specific and may require confirmation with HRGC/HRMS analysis.
Monitoring Program Design:
A well-designed monitoring program should include:
Baseline Sampling: To establish the initial extent and concentration of 1,2,3,6,7-PeCDD contamination.
Performance Monitoring: Regular sampling during the remediation process to track the reduction in contaminant levels and assess the performance of the chosen technology.
Confirmation Sampling: Post-remediation sampling to verify that the cleanup objectives have been achieved.
Long-term Monitoring: In some cases, long-term monitoring may be required to ensure the continued effectiveness of the remedy and to detect any potential rebound in contaminant concentrations.
Regulatory Frameworks and Environmental Management of 1,2,3,6,7 Pentachlorodibenzo P Dioxin
National and International Regulatory Standards for Dioxin Emissions
Regulatory standards for dioxin emissions have been established at both national and international levels to minimize environmental release and human exposure. These standards target major sources and establish acceptable limits in various environmental compartments.
Industrial processes are significant sources of dioxin emissions, including 1,2,3,6,7-PeCDD. tandfonline.com Key industrial sources include waste incineration, chemical manufacturing, metal processing, and the bleaching of paper pulp. tandfonline.comwho.intepa.gov Regulatory efforts focus on implementing stringent controls on these sources.
Waste Incineration: Uncontrolled waste incinerators, particularly for municipal and hospital waste, are major contributors to dioxin release due to incomplete combustion. who.intepa.gov Modern regulations mandate the use of advanced technologies that ensure controlled waste incineration at high temperatures (often above 850°C or even 1000°C), which effectively destroys dioxins. who.int In the United States, the Clean Air Act empowers the Environmental Protection Agency (EPA) to set National Emission Standards for Hazardous Air Pollutants (NESHAPs) for sources that burn hazardous waste, including incinerators and cement kilns. epa.govregulations.gov These standards are based on the Maximum Achievable Control Technology (MACT). regulations.gov Similarly, the European Union's Industrial Emissions Directive (IED) has been updated to mandate compulsory monitoring of dioxin emissions from waste incinerators during all operating times, including start-up and shut-down phases, which are critical for dioxin formation. zerowasteeurope.eu
Pulp and Paper Mills: The use of chlorine in the pulp bleaching process has historically been a source of dioxin contamination. who.int Regulatory pressure and industry innovation have led to the substitution of process chemicals and the adoption of chlorine-free bleaching methods, significantly reducing dioxin emissions from this sector. tandfonline.com
Other Industrial Processes: Regulations also cover emissions from other sources like smelting and the manufacturing of certain herbicides and pesticides where dioxins can be formed as unwanted by-products. who.int
These regulations have been successful in significantly reducing industrial dioxin emissions. In the European Union, for instance, industrial emissions have been cut by as much as 90% since the 1980s. vinylplus.eu
Environmental Quality Standards (EQS) are established to protect ecosystems and human health from the risks posed by dioxins present in the environment. These standards set concentration limits for dioxins in various media such as water, soil, and biota.
Water: The European Union's Water Framework Directive (WFD) identifies priority substances that pose a significant risk to the aquatic environment and requires the setting of EU-wide EQS for them. europa.eu Due to the low water solubility and lipophilic nature of dioxins, setting a standard for water is complex, but standards for drinking water (QSdw, hh) have been calculated. europa.eu The US Clean Water Act also regulates dioxins, establishing water quality guidelines for surface and drinking water and requiring permits for industrial discharges. olympianwatertesting.com
Soil and Sediment: Limits for dioxin concentrations in soil and sediment are in place in many countries to manage contaminated sites and prevent exposure. wikipedia.org For example, the U.S. Agency for Toxic Substances and Disease Registry (ATSDR) has determined that soil levels higher than 1,000 parts per trillion (ppt) Toxic Equivalency (TEQ) require intervention. wikipedia.org The EPA has also developed preliminary remediation goals (PRGs) for dioxin in soils at contaminated sites. regulations.gov
Biota: Given that over 90% of human exposure to dioxins is through food, particularly meat, dairy products, fish, and shellfish, standards for dioxin levels in food and animal feed are critical. who.int The EU has established maximum permitted levels for dioxins and dioxin-like PCBs in foodstuffs. bundesumweltministerium.de
Application of Toxic Equivalency Methodology in Environmental Regulations
Dioxins and dioxin-like compounds typically exist as complex mixtures in the environment. epa.gov Assessing the risk of these mixtures is challenging because the toxicity of individual congeners can vary by orders of magnitude. wikipedia.org To address this, the Toxic Equivalency (TEQ) methodology was developed to provide a unified basis for risk assessment and regulatory control. wikipedia.org
The TEQ methodology operates on the principle of dose additivity, assuming that the different dioxin-like compounds in a mixture act through the same biological mechanism (binding to the aryl hydrocarbon receptor, AhR) and that their combined effect is the sum of their individual toxicities. wikipedia.orgcdc.gov
The process involves two key components:
Toxic Equivalency Factors (TEFs): Each dioxin and dioxin-like congener is assigned a Toxic Equivalency Factor (TEF), which expresses its toxicity relative to the most toxic form of dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). bundesumweltministerium.dewikipedia.org TCDD is assigned a TEF of 1.0 by definition. ornl.gov Other congeners have lower TEF values. bundesumweltministerium.de The World Health Organization (WHO) has established consensus TEF values that are widely used in human health risk assessments. ornl.govepa.gov
The table below shows the 2005 WHO TEF values for human risk assessment for various PCDD congeners, including 1,2,3,6,7-PeCDD.
Source: Adapted from van den Berg et al., 2006, as cited in European Union regulations. europa.eu
The TEQ methodology is a cornerstone of dioxin regulation worldwide. wikipedia.org It allows regulators to consolidate complex data on multiple congeners into a single, risk-based number. cdc.gov This TEQ value can then be compared against regulatory standards and guidelines for TCDD to assess compliance and potential health risks. ornl.gov
Regulatory agencies like the U.S. EPA recommend using the TEF methodology for evaluating human health risks from mixtures of dioxin-like compounds for all effects mediated through the AhR, including both cancer and non-cancer effects. ornl.govepa.gov The TEQ value is used to establish emission limits, set environmental quality standards, and determine action levels for contaminated food and feed. wikipedia.orgmoenv.gov.twnih.gov
Environmental Monitoring Programs and Risk Management Strategies
Continuous monitoring and robust risk management are essential for controlling dioxin contamination. These programs aim to track levels of dioxins in the environment and food supply, identify contamination sources, and implement strategies to reduce exposure.
Monitoring Programs: National authorities in many countries have established programs to monitor dioxin levels. who.int The U.S. Food and Drug Administration (FDA), for example, monitors the food and animal feed supply to determine background levels of dioxins and identify any instances of elevated contamination. fda.gov Environmental monitoring also tracks dioxin concentrations in air, soil, and water to assess the effectiveness of emission controls and identify potential hotspots. olympianwatertesting.comnih.gov
Risk Management: Risk management is a decision-making process that integrates the scientific findings of a risk assessment with other factors like technological feasibility, economic costs, and public concern. epa.gov Strategies for managing dioxin risks include:
Source Reduction: The primary strategy is to control and reduce emissions from industrial sources through strict regulation and the promotion of best available technologies. who.int
Contaminated Site Remediation: Identifying and cleaning up contaminated soils and sediments to prevent further environmental spread and human exposure. regulations.gov
Food Supply Protection: Monitoring the food chain, particularly animal feed, is critical as it is often the root cause of food contamination. who.int When contamination is found, measures are taken to prevent affected products from entering the market.
Public Advisories: Issuing recommendations to the public on how to minimize exposure, for example, through dietary advice. epa.gov
Policy Implications for Persistent Organic Pollutants (POPs) under International Conventions
1,2,3,6,7-PeCDD, as part of the PCDD class, is subject to international environmental treaties aimed at controlling Persistent Organic Pollutants (POPs). The most significant of these is the Stockholm Convention.
The Stockholm Convention on Persistent Organic Pollutants is a global treaty to protect human health and the environment from chemicals that are persistent, bioaccumulative, toxic, and prone to long-range environmental transport. iisd.orgstate.gov
PCDDs (including 1,2,3,6,7-PeCDD) are not intentionally produced but are formed and released unintentionally from anthropogenic sources. state.gov They are listed in Annex C of the Stockholm Convention. iisd.org The policy implications for Parties to the Convention include:
Release Reduction: Parties are required to take measures to reduce or eliminate the total releases of unintentionally produced POPs. This involves developing national action plans and promoting the use of Best Available Techniques (BAT) and Best Environmental Practices (BEP) for key industrial sources. state.gov
National Inventories: Countries must develop source inventories and release estimates for unintentionally produced POPs to track progress in reducing emissions.
Information Exchange and Public Awareness: The Convention promotes the sharing of information and raising public awareness about the risks associated with POPs.
The Convention has a process for reviewing and adding new chemicals, ensuring it remains a dynamic instrument for addressing global chemical threats. wikipedia.org By addressing dioxins on a global scale, the Stockholm Convention aims to reduce their environmental distribution and protect populations worldwide from their harmful effects. iisd.org
Future Research Directions on 1,2,3,6,7 Pentachlorodibenzo P Dioxin
Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity
The extremely high toxicity of dioxin congeners requires analytical methods capable of achieving very low detection limits. nih.gov Future research will focus on developing and refining techniques that offer enhanced sensitivity and specificity for 1,2,3,6,7-PCDD in complex environmental matrices like soil, water, and biological tissues. nih.govnih.gov
Historically, the standard approach has involved extensive sample preparation followed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). nih.gov While effective, this method is time-consuming and costly. A key research direction is the continued development and validation of alternative, more cost-effective analytical methods. For instance, gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) has emerged as a promising alternative for the quantification of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in contaminated soil. nih.gov
Innovations are also anticipated in sample preparation, moving towards miniaturized and automated systems that reduce solvent consumption and sample handling time. nih.gov The development of novel passive sampling devices, which can provide time-integrated concentrations of pollutants in aqueous environments, is another area of active research. nih.gov These samplers offer a cost-effective method for long-term monitoring of contaminants like 1,2,3,6,7-PCDD. nih.gov
Table 1: Comparison of Analytical Techniques for Dioxin Analysis
| Technique | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| HRGC-HRMS | Gold standard, high sensitivity and specificity nih.gov | High cost, complex instrumentation, time-consuming nih.gov | Improving throughput, reducing costs |
| GC-QqQ-MS/MS | More cost-effective, good sensitivity nih.gov | Potential for interferences in complex matrices | Method validation for diverse matrices, improving robustness nih.gov |
| Immunoassays | Rapid screening, field-portable clu-in.org | Cross-reactivity, less specific than MS methods clu-in.org | Development of more specific antibodies |
| Passive Samplers | Time-integrated data, low cost, simple deployment nih.gov | Slow uptake rates, requires calibration nih.gov | New sorbent materials, improved calibration models |
This table provides a summary of key analytical techniques and future research directions.
Deeper Elucidation of Molecular Mechanisms and AhR-Independent Pathways
The toxicity of many dioxin congeners is primarily mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. mdpi.comresearchgate.net This binding initiates a cascade of events, leading to the altered expression of numerous genes and subsequent toxic effects. researchgate.netmdpi.com This is often referred to as the canonical genomic pathway. nih.gov
However, there is growing evidence for non-canonical or AhR-independent pathways of toxicity for dioxin-like compounds. mdpi.com Future research must focus on elucidating these alternative mechanisms for 1,2,3,6,7-PCDD. Understanding these pathways is crucial for a complete picture of its toxic potential. Research in this area could investigate direct interactions of 1,2,3,6,7-PCDD with other cellular proteins or its ability to induce oxidative stress and other cellular damage through mechanisms not directly linked to AhR activation.
A significant challenge is that much of the mechanistic research has focused on the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). mdpi.comnih.gov Future studies need to specifically address 1,2,3,6,7-PCDD to determine if its molecular mechanisms of action differ from those of TCDD and other congeners. This will allow for more accurate risk assessments that are not solely based on extrapolations from TCDD data.
Refinement of Environmental Fate Models Incorporating Complex Interactions
Environmental fate models are essential tools for predicting the transport, distribution, and persistence of chemicals like 1,2,3,6,7-PCDD. up.ptresearchgate.net These models often take the form of mass balance equations that compartmentalize the environment into defined units such as air, water, soil, and sediment. up.pt
Current models, such as fugacity-based aquatic fate models, have been used to evaluate the distribution of pentachlorodibenzo-p-dioxins. oup.com These models have shown that the input pathway (e.g., sorbed to sediment particles versus atmospheric sprayover) significantly affects the compound's distribution and fate. oup.com
A key direction for future research is the refinement of these models to incorporate more complex environmental interactions. This includes:
Improved parameterization: More accurate data on the physical-chemical properties of 1,2,3,6,7-PCDD are needed to reduce uncertainty in model predictions.
Bioavailability: Models need to better account for the processes that control the bioavailability of 1,2,3,6,7-PCDD in soil and sediment, as this is a key factor driving its entry into the food web.
Biotransformation: While persistent, dioxins can be slowly biodegraded. nih.gov Incorporating more accurate rates of microbial degradation and photolysis into fate models will improve predictions of their long-term persistence. oup.com
Coupled transport: Developing models that can simulate the coupled transport of dioxins with other environmental contaminants and particulate matter is another important research avenue.
Innovation in Sustainable and Cost-Effective Remediation Technologies
The remediation of sites contaminated with 1,2,3,6,7-PCDD and other dioxins is a significant environmental challenge. Traditional methods like incineration are effective but can be energy-intensive and expensive. inrs.caclu-in.org Future research is focused on developing and optimizing more sustainable and cost-effective remediation technologies.
Table 2: Emerging Remediation Technologies for Dioxin-Contaminated Soil
| Technology | Principle | Advantages | Research Needs |
|---|---|---|---|
| Bioremediation | Use of microorganisms or plants to degrade or sequester contaminants nih.gov | Potentially lower cost, in-situ application, environmentally friendly nih.gov | Identifying more effective microbial strains, understanding degradation pathways, enhancing bioavailability nih.govnih.gov |
| Thermal Desorption | Heating soil to vaporize contaminants for collection and treatment clu-in.org | Effective for a wide range of organic contaminants, can be performed on-site clu-in.org | Optimizing energy efficiency, managing off-gases, reducing costs |
| Chemical Dechlorination | Using chemical reagents to remove chlorine atoms from the dioxin structure | Can be applied in-situ or ex-situ, can be relatively rapid | Development of more effective and less hazardous reagents, managing byproducts |
| Phytoremediation | Use of plants to remove, contain, or render harmless environmental contaminants nih.gov | Low cost, aesthetically pleasing, minimal environmental disturbance nih.gov | Identifying hyperaccumulating plant species, understanding uptake and translocation mechanisms nih.gov |
This table summarizes promising remediation technologies and areas for future research.
Bioremediation, which includes techniques like composting and phytoremediation, holds significant promise as a green technology for treating dioxin-contaminated soils. nih.gov Aerobic composting has demonstrated high treatment efficiencies for dioxins. nih.gov Similarly, certain plants have shown the ability to take up and degrade dioxins. nih.gov A key research challenge in bioremediation is enhancing the bioavailability of these strongly sorbed compounds to the degrading microorganisms or plant roots. nih.gov The use of biosurfactants is one promising approach to address this challenge. nih.gov
Integration of Multi-Omics and Systems Biology Approaches in Ecological Risk Assessment
Ecological risk assessment for chemicals like 1,2,3,6,7-PCDD traditionally relies on data from standard laboratory toxicity tests. bris.ac.uk The integration of "multi-omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful new approach to provide mechanistic information and early warning signals of toxicity. ufz.deresearchgate.net
These high-throughput technologies can provide a comprehensive view of the molecular responses of an organism to chemical exposure. researchgate.netnih.gov For example, transcriptomics can identify changes in gene expression that occur long before overt signs of toxicity are visible. This information can help to:
Elucidate the mechanisms of toxicity. nih.gov
Identify novel biomarkers of exposure and effect. nih.gov
Improve the extrapolation of toxicity data between species. bris.ac.uk
Better understand dose-response relationships. nih.gov
A major future research direction is to apply these multi-omics and systems biology approaches specifically to understand the ecological risks of 1,2,3,6,7-PCDD. This will involve controlled laboratory exposures of relevant ecological species followed by comprehensive molecular profiling. The challenge will be to link these molecular changes to adverse outcomes at higher levels of biological organization (e.g., individual survival, reproduction, and population dynamics), a concept central to the Adverse Outcome Pathway (AOP) framework. bris.ac.uk
Long-Term Environmental Monitoring and Source Apportionment Studies
Long-term environmental monitoring is crucial for tracking the levels and trends of persistent organic pollutants like 1,2,3,6,7-PCDD. mdpi.com Such studies can reveal changes in environmental concentrations over time, assess the effectiveness of regulations, and identify emerging issues. mdpi.com For example, a long-term monitoring study in Taiwan observed a shift in the dominant PCDD/F congeners in the atmosphere over a 16-year period, with 1,2,3,7,8-PeCDD becoming more dominant in recent years. mdpi.com
Future research should focus on expanding long-term monitoring programs to include a wider range of environmental compartments and geographical locations. This will provide a more complete picture of the global distribution and fate of 1,2,3,6,7-PCDD.
In conjunction with monitoring, source apportionment studies are needed to identify and quantify the sources of 1,2,3,6,7-PCDD in the environment. cpcb.gov.inwho.int Receptor models, such as the Positive Matrix Factorization (PMF) model, can be used to analyze the chemical fingerprints of contaminants at a receptor site and trace them back to their sources. mdpi.com More refined source apportionment studies, incorporating larger datasets and more advanced modeling techniques, will be essential for developing effective source reduction strategies for 1,2,3,6,7-PCDD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
